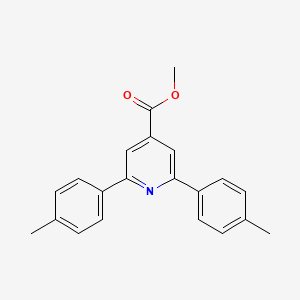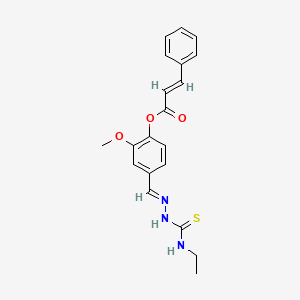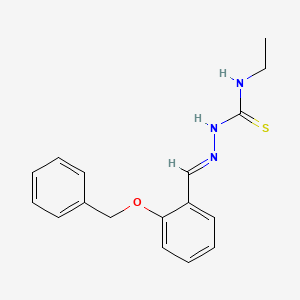
Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dip-tolylpyridine-4-carboxylate: is an organic compound with the molecular formula C21H19NO2 It is a derivative of pyridine, characterized by the presence of two p-tolyl groups at the 2 and 6 positions, and a methyl ester group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dip-tolylpyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dip-tolylpyridine.
Esterification: The carboxylic acid group at the 4 position of the pyridine ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2,6-dip-tolylpyridine-4-carboxylate can undergo oxidation reactions, particularly at the methyl groups of the p-tolyl substituents, forming carboxylic acids.
Reduction: The compound can be reduced under specific conditions, potentially affecting the pyridine ring or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids from the methyl groups.
Reduction: Formation of alcohols or amines, depending on the specific conditions.
Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Methyl 2,6-dip-tolylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
Materials Science: It is explored for its use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which Methyl 2,6-dip-tolylpyridine-4-carboxylate exerts its effects depends on its specific application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic complexes.
In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-p-tolylpyridine-4-carboxylate
- Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring. For example, Methyl 2-phenyl-6-p-tolylpyridine-4-carboxylate has a phenyl group instead of a p-tolyl group at the 2 position.
- Unique Properties: Methyl 2,6-dip-tolylpyridine-4-carboxylate is unique due to the presence of two p-tolyl groups, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C21H19NO2 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
methyl 2,6-bis(4-methylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C21H19NO2/c1-14-4-8-16(9-5-14)19-12-18(21(23)24-3)13-20(22-19)17-10-6-15(2)7-11-17/h4-13H,1-3H3 |
InChI-Schlüssel |
WQYAJTPCOWXYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12043503.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![2-(biphenyl-4-yl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043540.png)


![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043557.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12043568.png)




![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B12043594.png)
![4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)
